Cas no 80058-93-1 (2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene)

2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene is a specialized organic compound featuring an isothiocyanate functional group attached to a substituted benzene core. Its structure, incorporating isopropyl groups and a phenoxy moiety, confers unique reactivity and steric properties, making it valuable in synthetic chemistry applications. The isothiocyanate group enables efficient conjugation with nucleophiles, such as amines or thiols, facilitating its use in the synthesis of thiourea derivatives or other heterocyclic compounds. The steric hindrance from the isopropyl substituents may enhance selectivity in reactions. This compound is particularly useful in pharmaceutical and agrochemical research, where precise functionalization of aromatic systems is required. Its stability and defined reactivity profile make it a reliable intermediate for targeted molecular design.
2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene structure
80058-93-1 structure
Product Name:2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene
CAS No:80058-93-1
MF:C19H21NOS
MW:311.441143751144
CID:707591
PubChem ID:13272147
Update Time:2025-05-24

2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene,2-isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxy-
    • N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate
    • 4-phenoxy-2,6-diisopropyl phenyl isothiocyanate
    • DIPPI
    • 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene (ACI)
    • 1,3-Diisopropyl-2-isothiocyanato-5-phenoxybenzene
    • SCHEMBL9368279
    • 4-phenoxy-26-diisopropyl phenyl isothiocyanate
    • 80058-93-1
    • ZZNJNNXQRSAGSP-UHFFFAOYSA-N
    • 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene
    • 4-phenoxy-2,6-diisopropylphenylisothiocyanate
    • DTXSID701199639
    • Inchi: 1S/C19H21NOS/c1-13(2)17-10-16(21-15-8-6-5-7-9-15)11-18(14(3)4)19(17)20-12-22/h5-11,13-14H,1-4H3
    • InChI Key: ZZNJNNXQRSAGSP-UHFFFAOYSA-N
    • SMILES: S=C=NC1C(C(C)C)=CC(OC2C=CC=CC=2)=CC=1C(C)C

Computed Properties

  • Exact Mass: 311.13438547g/mol
  • Monoisotopic Mass: 311.13438547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 365
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.1
  • Topological Polar Surface Area: 53.7Ų

Experimental Properties

  • Solubility: Dichloromethane; Ethyl Acetate; Methanol

2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene Security Information

  • Storage Condition:-20?°C Freezer, Under inert atmosphere

2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene Pricemore >>

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2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Dithiocarbamate Solvents: Dimethylformamide ,  Ethyl acetate ;  5 °C; 70 °C
Reference
Synthesis of 2, 6-diisopropyl-4-phenoxyphenyl isocyanate
Fang, Yong-qin; Wu, An-bang, Changzhou Daxue Xuebao, 2012, 24(4), 24-27

Production Method 2

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  40 °C
Reference
Synthesis of diafenthiuron
Qian, Meng-fei; Yang, Chun; Wang, Feng-yun; Lei, Wu; Xia, Ming-zhu; et al, Jingxi Huagong, 2015, 32(2), 159-162

Production Method 3

Reaction Conditions
Reference
Antiparasitic phenoxyphenylisothioureas and intermediates in their production
, France, , ,

2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene Raw materials

2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene Preparation Products

2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:80058-93-1)1,3-diisopropyl-2-isothiocyanato-5-phenoxybenzene
Order Number:sfd20415
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:38
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2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene Related Literature

Additional information on 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene

Chemical Profile of 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene (CAS No. 80058-93-1)

2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene, identified by the CAS number 80058-93-1, is a specialized organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of isothiocyanates, which are known for their versatile reactivity and potential applications in drug discovery and synthetic chemistry. The structural features of this molecule, including its bulky isopropyl groups and phenoxy substituent, contribute to its unique chemical properties and make it a subject of interest for researchers exploring novel synthetic pathways and biological activities.

The molecular structure of 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene consists of a benzene ring substituted with a phenoxy group at the 5-position and two isothiocyanate (-N=C=S) functional groups at the 1 and 3 positions, flanked by isopropyl groups. This arrangement imparts a high degree of steric hindrance, which can influence its interactions with biological targets. The presence of the isothiocyanate moiety makes the compound a potent electrophile, capable of undergoing nucleophilic addition reactions with various biomolecules such as proteins and nucleophiles.

In recent years, there has been significant interest in the development of isothiocyanates as pharmacological agents due to their ability to modulate biological pathways. For instance, studies have shown that isothiocyanates can inhibit the activity of certain enzymes by forming covalent bonds with cysteine residues in the active sites. The compound 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene may exhibit similar properties, making it a potential candidate for further investigation in medicinal chemistry.

One of the key areas where this compound has shown promise is in the synthesis of bioactive molecules. The reactivity of the isothiocyanate group allows for facile coupling with amines to form thioureas, which are known to have diverse biological activities. Additionally, the phenoxy substituent can enhance solubility and metabolic stability, making it an attractive scaffold for drug development. Researchers have been exploring derivatives of this compound to optimize its pharmacokinetic properties while maintaining or enhancing its biological activity.

Recent advancements in computational chemistry have enabled more precise predictions of the interactions between 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene and biological targets. Molecular docking studies have suggested that this compound may interact with enzymes involved in inflammatory pathways, potentially making it useful in the development of anti-inflammatory agents. Furthermore, its structural motif has been compared to known pharmacophores in approved drugs, providing insights into its potential therapeutic applications.

The synthesis of 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene presents unique challenges due to the sensitivity of the isothiocyanate group. However, recent improvements in synthetic methodologies have made it possible to handle these compounds more safely and efficiently. Techniques such as controlled addition reactions and protective group strategies have been employed to ensure high yields and purity. These advancements are crucial for enabling further exploration of this compound's potential in pharmaceutical research.

The biological evaluation of 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene has revealed several interesting findings. In vitro studies have indicated that it may possess inhibitory activity against certain kinases and transcription factors, which are implicated in various diseases including cancer. Additionally, preliminary toxicology studies suggest that it exhibits moderate toxicity at higher concentrations but may be well-tolerated at lower doses. These findings underscore the importance of continued research to fully understand its safety profile and therapeutic potential.

Future directions for research on 2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene include exploring its mechanism of action in more detail and identifying new derivatives with improved properties. By leveraging modern techniques such as structure-activity relationship (SAR) studies and high-throughput screening, researchers aim to optimize this compound for clinical applications. The integration of computational modeling with experimental data will be essential in guiding these efforts toward developing novel therapeutic agents.

In conclusion,2-Isothiocyanato-1,3-bis(1-methylethyl)-5-phenoxybenzene (CAS No. 80058-93-1) represents a promising candidate for further exploration in pharmaceutical research due to its unique structural features and potential biological activities. Ongoing studies aim to elucidate its mechanisms of action and develop new derivatives with enhanced efficacy and safety profiles. As our understanding of this compound grows,it holds significant promise for contributing to advancements in drug discovery and therapeutic development.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:80058-93-1)1,3-diisopropyl-2-isothiocyanato-5-phenoxybenzene
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Purity:99.9%
Quantity:200kg
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